REACTION_CXSMILES
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Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([O:11]COCC)[CH:3]=1.[C:16]1(OB(O)O)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C1(P(C2CCCCC2)C2C=CC=CC=2C2C=CC=CC=2)CCCCC1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OCC)(=O)C>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:3][C:4]=1[OH:11])([O-:10])=[O:9] |f:3.4.5.6,8.9.10|
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Name
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|
Quantity
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9.3 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1)[N+](=O)[O-])OCOCC
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Name
|
|
Quantity
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7.3 g
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Type
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reactant
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Smiles
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C1(=CC=CC=C1)OB(O)O
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Name
|
|
Quantity
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170 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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0.35 g
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Type
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reactant
|
Smiles
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C1(CCCCC1)P(C1=C(C=CC=C1)C1=CC=CC=C1)C1CCCCC1
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Name
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tripotassium phosphate
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Quantity
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15 g
|
Type
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reactant
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Smiles
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P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
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Name
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|
Quantity
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0.1 g
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Type
|
catalyst
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Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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At the end of the reaction
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Type
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EXTRACTION
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Details
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the organic phase was extracted with dilute sodium hydroxide solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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DISTILLATION
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Details
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The solvent was distilled off in a rotary evaporator
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Type
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CUSTOM
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Details
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the residue was purified on silica gel with hexane/ethyl acetate (9:1)
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Type
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DISSOLUTION
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Details
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The resulting product dissolved in 50 mL of ethanol
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Type
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TEMPERATURE
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Details
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was heated to 50° C
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Type
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ADDITION
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Details
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80 mL of a 2.9-molar ethanolic hydrochloric acid solution was then added dropwise after which the reaction mixture
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Type
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TEMPERATURE
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Details
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was cooled to 0° C
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Type
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FILTRATION
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Details
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The precipitate was filtered off
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Type
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WASH
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Details
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washed twice with 20-mL portions of ethanol
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
|
Smiles
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[N+](=O)([O-])C1=C(C=C(C=C1)C1=CC=CC=C1)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |